molecular formula C9H12N5O4P B044080 Chpmpa CAS No. 113892-17-4

Chpmpa

货号 B044080
CAS 编号: 113892-17-4
分子量: 285.2 g/mol
InChI 键: LNUMZUZGQXHRIL-LURJTMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Champaca, also known as Michelia champaca, is a tropical tree that belongs to the Magnoliaceae family. It is native to Southeast Asia and is widely cultivated for its fragrant flowers. Champaca has been used in traditional medicine for its various health benefits. Recently, scientific research has been conducted to explore the potential uses of champaca in various fields.

科学研究应用

  1. 基因分配和过程激活:Shi、Klutstein、Simon、Mitchell和Bar-Joseph(2007年)的研究《用于时间序列表达实验的连续隐藏过程模型》发现,CHPM可以准确地将基因分配到过程中,并确定这些过程随时间的激活水平。这有助于研究生物过程之间的关系 (Shi et al., 2007)

  2. 纳米凝胶交联剂:Morimoto、Ohki、Kurita和Akiyoshi(2008年)发现,CHPMA纳米凝胶可以用作PNIPAM凝胶中亲水性纳米区域的交联剂,导致快速收缩。这在他们的研究《具有纳米区域的热响应凝胶:聚(N-异丙基丙烯酰胺)纳米凝胶交联凝胶的快速收缩》中有详细描述 (Morimoto et al., 2008)

  3. 抗病毒活性:De Clercq及其同事(1987年)在《嘌呤和嘧啶的磷酸甲氧基烷基衍生物的抗病毒活性》中证明,Chpmpa衍生物是单纯疱疹病毒1和2型、水痘-带状疱疹病毒、巨细胞病毒、腺病毒和牛痘病毒的有效抑制剂 (De Clercq et al., 1987)

  4. 抗疱疹病毒活性:Luo等人(2018年)在《环状9-(S)-[3-羟基-2-(磷酸甲氧基)丙基]腺嘌呤的酰胺前药具有强效抗疱疹病毒活性》中发现,cHPMPA前药对疱疹病毒显示广谱活性,并在人类血浆中稳定,表明它们在移植受体治疗中的潜力 (Luo et al., 2018)

  5. 增强抗病毒效果:Snoeck、Andrei、Balzarini、Reymen和De Clercq(1994年)的研究《二吡啶醇增强各种无环核苷酸磷酸酯对水痘-带状疱疹病毒、单纯疱疹病毒和人类巨细胞病毒的活性》揭示了DPM增强了无环核苷酸磷酸酯对各种病毒的抗病毒效果 (Snoeck et al., 1994)

  6. 眼科药理学:Tammewar等人在2007年的研究《环状9-(S)-(3-羟基-2-磷酸甲氧基丙基)腺嘌呤的烷氧烷基衍生物的眼内性质,一种兔和豚鼠可注射的抗HCMV药物》中证明,将HDP-cHPMPA注射到兔眼中临床上和组织学上均未显示毒性 (Tammewar et al., 2007)

属性

IUPAC Name

9-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N5O4P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6-2-18-19(15,16)5-17-6/h3-4,6H,1-2,5H2,(H,15,16)(H2,10,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUMZUZGQXHRIL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921234
Record name 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chpmpa

CAS RN

113892-17-4
Record name Cyclic-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113892174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chpmpa
Reactant of Route 2
Reactant of Route 2
Chpmpa
Reactant of Route 3
Chpmpa
Reactant of Route 4
Reactant of Route 4
Chpmpa
Reactant of Route 5
Reactant of Route 5
Chpmpa
Reactant of Route 6
Chpmpa

Citations

For This Compound
78
Citations
M Luo, E Groaz, S De Jonghe, R Snoeck… - ACS Medicinal …, 2018 - ACS Publications
… In summary, the synthesis of amidate prodrugs of cHPMPA was performed using an … (S)-Leu-cHPMPA 15 and the phosphonobisamidate prodrug of HPMPA 17 were found to be …
Number of citations: 14 pubs.acs.org
JC Lin, E De Clercq, JS Pagano - Antimicrobial agents and …, 1991 - Am Soc Microbiol
… 2-phosphonylmethoxypropyl side chain of (S)-HPMPA by a cyclic phosphonylmethoxyethyl group, as in (S)-cHPMPA, resulted in an approximately 19-fold decrease in potency. …
Number of citations: 61 journals.asm.org
AM Tammewar, L Cheng, KY Hostetler… - Journal of ocular …, 2007 - liebertpub.com
… scribed,29 and exposed to varying concentrations of HDP-cHPMPA and antiviral activity was as… The highest nontoxic dose of the study drug (HDP-cHPMPA) that we observed in rabbit …
Number of citations: 9 www.liebertpub.com
AM Tammewar, L Cheng, KY Hostetler… - … & Visual Science, 2006 - iovs.arvojournals.org
… All three eyes injected with 55 µg/eye of HDP–cHPMPA demonstrated completely normal … Conclusions: : Intravitreal injection of 55 µg/eye of HDP–cHPMPA in rabbit eyes yields a …
Number of citations: 1 iovs.arvojournals.org
E De Clercq, T Sakuma, M Baba, R Pauwels… - Antiviral research, 1987 - Elsevier
… (S)-HPMPA and (S)-cHPMPA proved superior to all the other compounds in both potency and selectivity against VZV (Table 3). With regard to the anti-CMV activity, (S)-HPMPC …
Number of citations: 666 www.sciencedirect.com
C Gil-Fernández, D García-Villalón, E De Clercq… - Antiviral research, 1987 - Elsevier
… (S)-cHPMPA and their congeners remains subject of further investigation. (S)-HPMPA can as such be taken up by the cells and would then be converted to its mono- and diphosphoryl …
Number of citations: 35 www.sciencedirect.com
R Snoeck, D Schols, G Andrei, J Neyts, E De Clercq - Antiviral research, 1991 - Elsevier
… In the present study, HPMPA, HPMPC and some of their derivatives (cHPMPA, cHPMPC and HPMPc3A) were compared for their inhibitory effects on both late CMV antigen expression (…
Number of citations: 38 www.sciencedirect.com
VM Zakharova, M Serpi, IS Krylov… - Journal of medicinal …, 2011 - ACS Publications
… ) and its cyclic adenine analogue ((S)-cHPMPA, 3) were synthesized and evaluated as prodrugs. … (l)-Tyr-NH-i-Bu cHPMPA (11) was converted in rat or mouse plasma solely to two active …
Number of citations: 49 pubs.acs.org
G Andrei, R Snoeck, D Reymen, C Liesnard… - European Journal of …, 1995 - Springer
… pounds N7Ap, FIAC, HPMPA, HPMPc3A, araC, OXT-G, araT and cHPMPA displayed a … the susceptibility of the virus strains to other compounds: cHPMPA, NTAp, HPMPA, FIAC, BVaraU …
Number of citations: 97 link.springer.com
R Snoeck, G Andrei, J Balzarini… - Antiviral Chemistry …, 1994 - journals.sagepub.com
… PME derivatives of adenine (PMEA) and 2,6-diaminopurine (PMEDAP), and of the HPMP derivatives of adenine (HPMPA), 3-deazaadenine (HPMPc 3 A) and cyclic HPMPA (cHPMPA). …
Number of citations: 15 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。